Glycyl-L-prolinamide chemical structure and properties
Glycyl-L-prolinamide chemical structure and properties
An In-depth Technical Guide to Glycyl-L-prolinamide: Chemical Structure, Properties, and Applications
Introduction
Glycyl-L-prolinamide is a dipeptide derivative with significant potential in biochemical and pharmaceutical research. Structurally, it consists of a glycine residue linked to the amino group of L-prolinamide. L-prolinamide itself is the carboxamide derivative of the amino acid L-proline[1][2]. This modification of the C-terminus from a carboxylic acid to an amide group can significantly alter the molecule's physicochemical properties, such as its stability, solubility, and ability to cross biological membranes, as well as its biological activity.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Glycyl-L-prolinamide, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Glycyl-L-prolinamide is formed through a peptide bond between the carboxyl group of glycine and the amino group of L-prolinamide. The L-prolinamide component is characterized by a pyrrolidine ring, which imparts a unique conformational rigidity to the peptide backbone.
Key Identifiers:
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IUPAC Name: (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide
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Molecular Formula: C₇H₁₃N₃O₂
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Molecular Weight: 171.21 g/mol
Below is a visual representation of the chemical structure of Glycyl-L-prolinamide.
Caption: Chemical structure of Glycyl-L-prolinamide.
Physicochemical Properties
The physicochemical properties of Glycyl-L-prolinamide are influenced by both the glycine and the L-prolinamide moieties. The presence of the amide group in place of a carboxylic acid is expected to increase its stability against enzymatic degradation by carboxypeptidases and alter its hydrogen bonding capacity.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₃N₃O₂ | Calculated |
| Molecular Weight | 171.21 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted, based on L-prolinamide[4][5] |
| Melting Point | 95-97 °C (for L-Prolinamide) | [1] The melting point of the dipeptide may differ. |
| Solubility | Soluble in water and polar organic solvents | Predicted, based on L-prolinamide's solubility in water and ethanol[1]. |
| Optical Activity | Optically active | Due to the L-proline chiral center. |
Synthesis and Characterization
The synthesis of Glycyl-L-prolinamide can be achieved through standard peptide coupling techniques. A common approach involves the coupling of an N-terminally protected glycine (e.g., Boc-Gly-OH or Z-Gly-OH) with L-prolinamide, followed by deprotection of the N-terminal group.
Experimental Protocol: Synthesis of Glycyl-L-prolinamide
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Activation of N-protected Glycine: Dissolve N-Boc-glycine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., DCC/NHS or HATU) and stir at 0°C for 30 minutes.
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Coupling Reaction: Add L-prolinamide to the reaction mixture and stir at room temperature for 12-24 hours.
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Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
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Deprotection: Dissolve the purified Boc-Glycyl-L-prolinamide in a solution of trifluoroacetic acid in dichloromethane and stir for 1-2 hours.
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Final Product Isolation: Remove the solvent under reduced pressure. The resulting product can be further purified by recrystallization or HPLC.
The synthesis of L-prolinamide itself is often carried out by reacting L-proline with methanolic ammonia or through a multi-step process involving the formation of an intermediate like L-proline methyl ester hydrochloride followed by amidation[6][7].
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized peptide, including the presence of the peptide bond and the integrity of the pyrrolidine ring. NMR can also be used to study the conformational isomers (cis/trans) around the Gly-Pro peptide bond[8].
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Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product[3][9].
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of Glycyl-L-prolinamide and for its purification. Chiral HPLC methods can be employed to determine the enantiomeric purity, ensuring the presence of the L-isomer of prolinamide[7][10].
Biological and Pharmaceutical Relevance
While specific biological activities of Glycyl-L-prolinamide are not extensively documented, the functions of its constituent parts and related dipeptides provide insights into its potential applications.
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Drug Development Intermediate: L-prolinamide is a key intermediate in the synthesis of various pharmaceuticals, most notably the oral antidiabetic drug Vildagliptin[7][11]. The structural similarity of Glycyl-L-prolinamide suggests its potential as a precursor or building block in the synthesis of novel therapeutic agents.
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Enzyme Substrate: The related dipeptide, Glycyl-L-proline, is a known substrate for prolidase, an enzyme involved in the breakdown and recycling of proteins[12][13]. Glycyl-L-prolinamide could potentially act as a substrate or inhibitor for prolidase or other dipeptidyl peptidases, making it a useful tool for studying these enzymes.
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Neuroprotective Potential: Analogues of Glycyl-L-proline have been investigated for their neuroprotective effects[14][15]. Given that Glycyl-L-proline itself has shown anti-ischemic effects in the brain, Glycyl-L-prolinamide may possess similar or enhanced neuroprotective properties due to its modified C-terminus[12][13].
The workflow for investigating the neuroprotective potential of a novel dipeptide like Glycyl-L-prolinamide is illustrated below.
Caption: Workflow for assessing the neuroprotective potential of Glycyl-L-prolinamide.
Conclusion
Glycyl-L-prolinamide represents an intriguing molecule at the intersection of peptide chemistry and pharmaceutical sciences. Its unique structure, combining the simplicity of glycine with the conformational constraints of L-prolinamide, makes it a valuable subject for further research. While detailed studies on this specific dipeptide amide are emerging, the established roles of its precursors and analogues highlight its potential as a synthetic intermediate, a tool for enzymology, and a candidate for the development of novel therapeutics, particularly in the area of neuroprotection. The methodologies for its synthesis and characterization are well-established, providing a solid foundation for future investigations into its chemical and biological properties.
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